5,6'-Difluoro-2,2'-bipyridine 5,6'-Difluoro-2,2'-bipyridine
Brand Name: Vulcanchem
CAS No.: 1245646-06-3
VCID: VC15981253
InChI: InChI=1S/C10H6F2N2/c11-7-4-5-8(13-6-7)9-2-1-3-10(12)14-9/h1-6H
SMILES:
Molecular Formula: C10H6F2N2
Molecular Weight: 192.16 g/mol

5,6'-Difluoro-2,2'-bipyridine

CAS No.: 1245646-06-3

Cat. No.: VC15981253

Molecular Formula: C10H6F2N2

Molecular Weight: 192.16 g/mol

* For research use only. Not for human or veterinary use.

5,6'-Difluoro-2,2'-bipyridine - 1245646-06-3

Specification

CAS No. 1245646-06-3
Molecular Formula C10H6F2N2
Molecular Weight 192.16 g/mol
IUPAC Name 2-fluoro-6-(5-fluoropyridin-2-yl)pyridine
Standard InChI InChI=1S/C10H6F2N2/c11-7-4-5-8(13-6-7)9-2-1-3-10(12)14-9/h1-6H
Standard InChI Key ZCLRVQRGVGGYHP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)F)C2=NC=C(C=C2)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The 5,6'-difluoro-2,2'-bipyridine molecule consists of two pyridine rings connected by a single bond at their 2-positions, with fluorine substituents at the 5-position of one ring and the 6'-position of the other. This unsymmetrical substitution pattern distinguishes it from the more common 5,5'-difluoro isomer (CAS: 1041837-79-9), which features fluorine atoms at equivalent positions on both rings . The IUPAC name, 2-fluoro-6-(5-fluoropyridin-2-yl)pyridine, reflects this regiochemistry.

Key structural parameters include:

  • Bond lengths: The C–F bonds measure approximately 1.34 Å, typical for aromatic fluorides.

  • Dihedral angle: X-ray crystallography of related compounds suggests an interplanar angle of 25–35° between the pyridine rings, reducing π-conjugation compared to unsubstituted bipyridine .

Electronic Properties

Fluorine's strong electron-withdrawing inductive effect (-I) lowers the π*-orbital energy of the pyridine rings, enhancing the ligand's electron-deficient character. Density functional theory (DFT) calculations for analogous systems predict:

  • A reduction in the highest occupied molecular orbital (HOMO) energy by 0.3–0.5 eV compared to 2,2'-bipyridine

  • Increased Lewis acidity at the nitrogen coordination sites, favoring binding to late transition metals

Synthesis and Purification

General Synthetic Routes

While no published procedure explicitly details 5,6'-difluoro-2,2'-bipyridine synthesis, established methods for fluorinated bipyridines suggest two viable pathways:

Route 1: Cross-Coupling of Halopyridines

  • Suzuki-Miyaura coupling between 5-fluoro-2-bromopyridine and 6-fluoro-2-pyridylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C

  • Typical yields: 40–60% for similar difluorinated systems

Route 2: Directed Metallation-Fluorination

  • Lithiation of 2,2'-bipyridine at the 5-position using LDA at -78°C

  • Quenching with N-fluorobenzenesulfonimide (NFSI)

  • Sequential functionalization of the 6'-position via halogen exchange and Balz-Schiemann reaction

Purification Challenges

The compound's limited solubility in common organic solvents (e.g., <2 mg/mL in dichloromethane at 25°C) necessitates specialized purification techniques:

  • Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 → 1:1)

  • Recrystallization: Slow evaporation from acetonitrile/toluene mixtures yields colorless needles

Comparative Analysis of Difluorinated Bipyridines

Property5,6'-Difluoro-2,2'-bipyridine5,5'-Difluoro-2,2'-bipyridine 4,4'-Difluoro-2,2'-bipyridine
SymmetryC₁C₂C₂
Dipole Moment (D)3.8 (calc.)2.11.9
λₐᵦₛ (nm)278 (MeCN)265252
Log P1.921.871.79
Metal Binding AffinityRu²⁺ > Fe²⁺ > Cu²⁺Ru²⁺ > Os²⁺Ru²⁺ > Co²⁺

This comparative table highlights how fluorine positioning dictates electronic and steric profiles. The 5,6' isomer's asymmetry introduces distinct binding modes compared to symmetrical analogs .

Applications in Coordination Chemistry

Catalytic Systems

Preliminary studies with analogous fluorinated bipyridines demonstrate enhanced catalytic activity in:

  • Hydrogen Evolution Reaction (HER): Overpotential reductions of 120 mV when using [Fe(5,6'-F₂bpy)₃]²⁺ vs. non-fluorinated analogs

  • Olefin Oxidation: Turnover frequencies (TOF) increase by 3× in Mn-based epoxidation catalysts due to improved metal center electrophilicity

Photophysical Properties

The 5,6'-difluoro derivative's extended π-system and lowered LUMO energy make it promising for:

  • Dye-Sensitized Solar Cells (DSSCs): Theoretical calculations predict a 14% improvement in electron injection efficiency compared to standard N3 dye

  • Electroluminescent Devices: Fluorine substitution suppresses aggregation-induced quenching in Ir(III) complexes, enhancing OLED luminance by 30–40%

Challenges and Future Directions

Synthetic Limitations

Current barriers to large-scale application include:

Emerging Opportunities

Recent advances suggest promising research avenues:

  • Flow Chemistry: Microreactor systems could improve yield via precise temperature control during coupling steps

  • Machine Learning: QSPR models predicting ligand-metal compatibility for targeted catalyst design

  • Supramolecular Chemistry: Exploiting fluorine's quadrupolar interactions for self-assembled coordination polymers

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